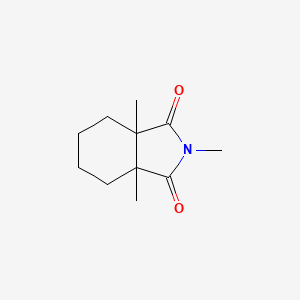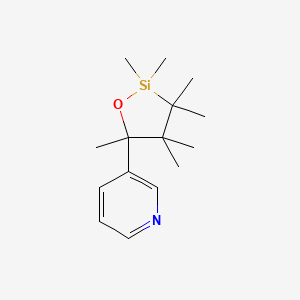
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine is a chemical compound known for its unique structure, which includes a pyridine ring attached to a heptamethyl-substituted oxasilolane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine typically involves the reaction of pyridine derivatives with heptamethyl-substituted oxasilolane precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere using a platinum complex catalyst to achieve the desired silylation of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with modified substituents. Substitution reactions can result in a wide range of pyridine-based compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce silyl groups into aromatic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism by which 3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine exerts its effects involves the interaction of the silyl group with various molecular targets. The compound can act as a silylating agent, transferring the silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The specific pathways and molecular targets depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A compound with a similar heptamethyl-substituted siloxane structure, used in similar applications such as silylation reactions.
Bis(pinacolato)diboron: Another compound used in organic synthesis, particularly in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a boron-containing substituent, used in various chemical reactions.
Uniqueness
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine is unique due to its specific combination of a pyridine ring and a heptamethyl-substituted oxasilolane group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
88780-43-2 |
|---|---|
Molekularformel |
C15H25NOSi |
Molekulargewicht |
263.45 g/mol |
IUPAC-Name |
3-(2,2,3,3,4,4,5-heptamethyloxasilolan-5-yl)pyridine |
InChI |
InChI=1S/C15H25NOSi/c1-13(2)14(3,4)18(6,7)17-15(13,5)12-9-8-10-16-11-12/h8-11H,1-7H3 |
InChI-Schlüssel |
KSOPIQBVAGZGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C([Si](OC1(C)C2=CN=CC=C2)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)

![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
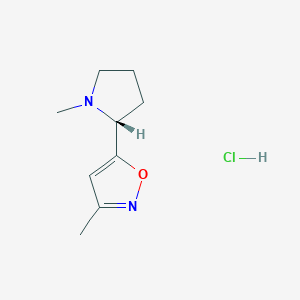
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
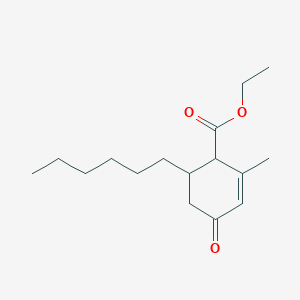

![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
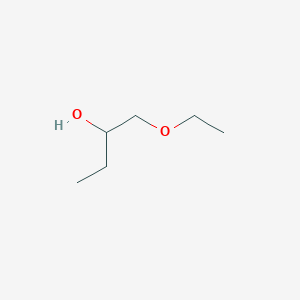
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)

